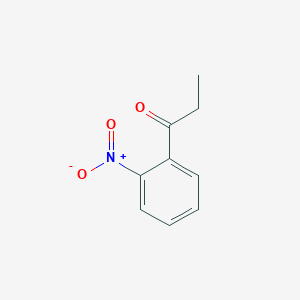

1-(2-Nitrophenyl)propan-1-one

Descripción

1-(2-Nitrophenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a 2-nitrophenyl group. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol. The nitro group at the ortho position on the phenyl ring significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

1-(2-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRECTDZFQAWHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293615 | |

| Record name | 1-(2-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-15-0 | |

| Record name | NSC90987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitrophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: (E)-Cinnamamida se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de ácido cinámico con amoníaco o una amina en presencia de un agente deshidratante como el cloruro de tionilo o el tricloruro de fósforo. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, lo que da como resultado la formación de (E)-Cinnamamida.

Métodos de Producción Industrial: En entornos industriales, (E)-Cinnamamida a menudo se produce utilizando una ruta sintética similar, pero a una escala mayor. El proceso implica el uso de reactores de flujo continuo para garantizar una mezcla y transferencia de calor eficientes. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones: (E)-Cinnamamida experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar ácido cinámico u otros derivados oxidados.

Reducción: La reducción de (E)-Cinnamamida puede producir cinamilamina u otros productos reducidos.

Sustitución: El grupo amida puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se suelen utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos Principales:

Oxidación: Ácido cinámico.

Reducción: Cinamilamina.

Sustitución: Varios derivados de cinnamamida sustituidos.

Aplicaciones Científicas De Investigación

(E)-Cinnamamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Industria: Se utiliza como repelente químico no letal para reducir los daños causados por plagas aviares.

Mecanismo De Acción

El mecanismo de acción de (E)-Cinnamamida varía según su aplicación. En los sistemas biológicos, puede interactuar con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos. Por ejemplo, su actividad antifúngica puede implicar la inhibición de la síntesis de la pared celular fúngica o la alteración de la integridad de la membrana .

Comparación Con Compuestos Similares

Halogen-Substituted Propanones

Halogenated analogs, such as 1-(3-chlorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one , exhibit distinct reactivity in coupling reactions. For example:

- Reactivity with NHPI : Halogenated derivatives yield coupled products in 58–65% efficiency , influenced by the halogen's electronegativity and position .

- Reactivity with HOBt: Chloro- and bromo-substituted propanones show moderate yields (40–47%), with steric hindrance from ortho substituents reducing efficiency .

Key Differences :

- Electron-withdrawing effects : Nitro groups (in 1-(2-nitrophenyl)propan-1-one) enhance electrophilicity more than halogens, accelerating nucleophilic attacks.

Heteroaromatic Analogs

Thiophene-containing derivatives, such as 1-(thiophen-2-yl)propan-1-one, demonstrate lower coupling yields (51–58%) compared to nitroaryl propanones due to the thiophene's electron-rich nature, which destabilizes transition states .

Structural Impact :

- Aromatic Ring Electronics : Thiophene's sulfur atom provides resonance stabilization, altering reaction pathways compared to nitro-substituted phenyl rings.

Hydroxy- and Methoxy-Substituted Derivatives

Compounds like 1-(2,6-dihydroxyphenyl)propan-1-one and 1-(4-hydroxy-3-methoxyphenyl)propan-1-one exhibit notable bioactivity:

- Antifungal Activity : Dihydroxyphenyl derivatives show efficacy against Botrytis cinerea and Fusarium avenaceum due to hydrogen-bonding interactions with microbial enzymes .

- Synthetic Challenges : Polar hydroxyl groups complicate purification but enhance solubility in aqueous media compared to nitro analogs .

Amino and Reduced Nitro Derivatives

Reduction of the nitro group in this compound yields 1-(2-aminophenyl)propan-1-one, which has distinct properties:

- Hazard Profile: Amino derivatives (e.g., 1-(2-amino-6-nitrophenyl)ethanone) require precautions against dust inhalation, unlike nitro precursors .

- Bioactivity: Amino groups enable interactions with biological targets, as seen in cathinone derivatives like 4-FMC (1-(4-fluorophenyl)-2-(methylamino)propan-1-one), a CNS stimulant .

Actividad Biológica

1-(2-Nitrophenyl)propan-1-one, also referred to as 2-Methyl-1-(2-nitrophenyl)propan-1-one, is an organic compound notable for its diverse biological activities. This compound contains a ketone functional group and a nitro-substituted aromatic ring, which significantly influence its reactivity and interactions with biological targets. This article explores its biological activity, synthesis, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO2. The presence of the nitro group (-NO2) enhances the compound's electrophilic character, allowing it to participate in various biochemical reactions. This structural feature is crucial for its interaction with enzymes and receptors in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have demonstrated that this compound can modulate signaling pathways associated with cancer cell proliferation and survival. It has shown promising results in inhibiting the growth of various cancer cell lines.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, including α-glucosidase, which plays a role in carbohydrate metabolism. Inhibitors of this enzyme are of interest for managing diabetes by slowing carbohydrate absorption.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing their activity and downstream signaling pathways.

Anticancer Studies

A significant study evaluated the anticancer potential of this compound against prostate cancer cells (PC3). The compound exhibited an IC50 value of approximately 16 µM, indicating moderate potency against these cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 16.0 ± 0.1 | PC3 (Prostate Cancer) |

| Control (e.g., Doxorubicin) | Varies | Various |

Enzyme Inhibition

In another study focused on α-glucosidase inhibition, this compound was tested alongside other compounds. The results showed that it effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent for diabetes management.

| Compound | Inhibition (%) at 100 µM |

|---|---|

| This compound | 62% |

| Acarbose (Standard Drug) | 85% |

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A research team investigated its effects on various cancer types, documenting significant reductions in tumor size in animal models treated with the compound.

- Diabetes Management : Clinical trials assessing its efficacy as an α-glucosidase inhibitor showed promising results in lowering postprandial blood glucose levels.

- Drug Development : Its unique structure has made it a candidate for further modification to enhance biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Nitrophenyl)propan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-nitrophenyl derivatives and propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). TiCl₃-mediated reductive condensation has also been employed for analogous nitro-substituted propanones, achieving ~70% yields under optimized conditions (PE/EtOAc solvent system, flash chromatography purification) . Optimization involves varying catalyst loading, temperature (50–70°C), and reaction time (4–6 hours) to balance purity and yield.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (ortho-nitro substituent induces deshielding) and the ketone carbonyl proton at δ ~2.5 ppm.

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the carbonyl group. The nitro group (NO₂) shows asymmetric and symmetric stretching vibrations at 1520 and 1350 cm⁻¹, respectively .

- LC-MS : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., C₉H₉NO₃: 179.17 g/mol).

Q. What are the key reactivity patterns of this compound in organic transformations?

- Methodology : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. The ketone moiety participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄/CeCl₃ to yield secondary alcohols). Caution is needed during nitro reduction (e.g., H₂/Pd-C) to avoid over-reduction or byproduct formation, as seen in analogous compounds where furan rings were unexpectedly reduced .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence the crystallographic packing of this compound?

- Methodology : X-ray crystallography (using SHELX software ) reveals intermolecular interactions such as C–H···O hydrogen bonds between the nitro group and adjacent aromatic protons. Refinement against high-resolution data (e.g., using SHELXL) can quantify torsional angles and bond distortions caused by steric hindrance from the ortho-nitro substituent. Comparative studies with para-nitro analogs show differences in lattice symmetry due to altered dipole interactions .

Q. What strategies resolve contradictions in biological activity data for this compound and its derivatives?

- Methodology :

- Dose-Response Analysis : Test multiple concentrations (e.g., 30–300 mg/kg in rodent models) to identify non-linear effects, as seen in anticonvulsant studies of related propanones .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid metabolism. LC-MS/MS can detect active metabolites.

- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like cytochrome P450, and validate via enzyme inhibition assays .

Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and Fukui indices to identify reactive sites. For example, the meta position to the nitro group shows higher electrophilic susceptibility due to decreased electron density. Comparative analysis with 1-(3-Nitrophenyl)propan-1-one highlights positional effects on reactivity .

Q. What experimental approaches differentiate between competing reaction mechanisms (e.g., radical vs. polar pathways) in nitro group transformations?

- Methodology :

- Radical Traps : Add TEMPO to quench free radicals; inhibition of product formation suggests a radical mechanism.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation during hydrolysis.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates. A large KIE (>2) indicates a polar transition state .

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound?

- Methodology : Synthesize analogs (e.g., 1-(2-Nitro-4-chlorophenyl)propan-1-one) and compare IC₅₀ values in enzyme inhibition assays. QSAR models can correlate Hammett constants (σ) of substituents with bioactivity. For example, electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic enzyme pockets, as observed in anticonvulsant derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.